5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C17H20BrNO4S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a butoxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of specific functional groups.
Substitution: The bromine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzene derivatives.
Scientific Research Applications
5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-butoxyphenyl)-2-furamide: A structurally similar compound with a furan ring instead of a methoxybenzene ring.
5-bromo-N-(4-butoxyphenyl)furan-2-carboxamide: Another related compound with a carboxamide group.
Uniqueness
5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20BrNO4S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-bromo-N-(4-butoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO4S/c1-3-4-11-23-15-8-6-14(7-9-15)19-24(20,21)17-12-13(18)5-10-16(17)22-2/h5-10,12,19H,3-4,11H2,1-2H3 |
InChI Key |
ZBUJCUCUCROBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.